Biochemical Potency Against IDH1 R132H: Mutant IDH1-IN-2 vs. AGI-5198 and GSK864
Mutant IDH1-IN-2 demonstrates a fluorescence biochemical IC50 of 16.6 nM against the IDH1 R132H mutant . This is approximately 4.2-fold more potent than AGI-5198 (IC50 = 70 nM or 0.07 μM) and comparable to GSK864, which exhibits an IC50 of 15.2 nM against the same R132H mutant . This potency advantage positions Mutant IDH1-IN-2 as a stronger tool for achieving robust target engagement at lower concentrations.
| Evidence Dimension | Biochemical inhibition of IDH1 R132H |
|---|---|
| Target Compound Data | IC50 = 16.6 nM |
| Comparator Or Baseline | AGI-5198 IC50 = 70 nM; GSK864 IC50 = 15.2 nM |
| Quantified Difference | Mutant IDH1-IN-2 is 4.2-fold more potent than AGI-5198; comparable potency to GSK864 (difference: 1.4 nM) |
| Conditions | Fluorescence biochemical assay for Mutant IDH1-IN-2 and AGI-5198; assay type for GSK864 not specified |
Why This Matters
Higher biochemical potency enables lower compound usage, potentially reducing off-target effects and cost per experiment.
